

Spectroscopic Analysis of (2-(4-Bromophenyl)thiazol-4-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-(4-Bromophenyl)thiazol-4-yl)methanol

Cat. No.: B1517450

[Get Quote](#)

An In-depth Examination of NMR, IR, and MS Data for a Key Pharmaceutical Intermediate

This technical guide provides a detailed analysis of the spectroscopic data for **(2-(4-Bromophenyl)thiazol-4-yl)methanol**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The structural elucidation of such molecules is fundamental to ensuring their purity, confirming their identity, and understanding their chemical behavior. This document, intended for researchers, scientists, and professionals in drug development, offers a comprehensive interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific molecule are not widely available in the public domain, this guide synthesizes expected spectral characteristics based on extensive data from closely related 2-aryl-4-substituted thiazole derivatives.

Molecular Structure and Spectroscopic Rationale

The unique arrangement of a bromophenyl group at the 2-position and a methanol substituent at the 4-position of the thiazole ring gives rise to a distinct spectroscopic fingerprint. The following sections will deconstruct the expected signals in ^1H NMR, ^{13}C NMR, IR, and MS, explaining the underlying principles of chemical shifts, vibrational modes, and fragmentation patterns that validate the structure of **(2-(4-Bromophenyl)thiazol-4-yl)methanol**.

Molecular Diagram

Caption: Molecular structure of **(2-(4-Bromophenyl)thiazol-4-yl)methanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **(2-(4-Bromophenyl)thiazol-4-yl)methanol**, based on analysis of analogous compounds found in the literature.[\[1\]](#)[\[2\]](#)

^1H NMR (Proton NMR) Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Proton Assignment	Predicted			Notes
	Chemical Shift (δ , ppm)	Multiplicity	Integration	
Thiazole-H5	~7.2 - 7.5	Singlet (s)	1H	The exact shift is influenced by the substituents on the thiazole ring.
Bromophenyl-H (ortho to thiazole)	~7.8 - 8.0	Doublet (d)	2H	These protons are deshielded by the thiazole ring.
Bromophenyl-H (meta to thiazole)	~7.6 - 7.7	Doublet (d)	2H	These protons are coupled to the ortho protons.
-CH ₂ OH	~4.7 - 4.9	Singlet (s) or Doublet (d)	2H	The multiplicity may vary depending on the coupling with the -OH proton.
-CH ₂ OH	Variable (broad singlet)	Broad Singlet (br s)	1H	The chemical shift is concentration and solvent dependent.

Experimental Protocol: ¹H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **(2-(4-Bromophenyl)thiazol-4-yl)methanol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

- Data Acquisition: Obtain a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

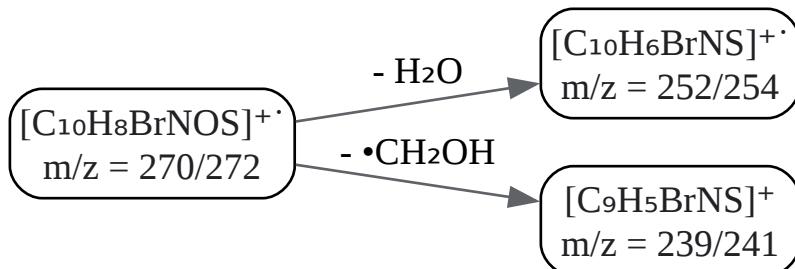
Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Notes
Thiazole C2	~165 - 170	Attached to nitrogen and sulfur, and the bromophenyl group.
Thiazole C4	~150 - 155	Attached to the methanol group.
Thiazole C5	~115 - 120	The only C-H carbon on the thiazole ring.
Bromophenyl C (ipso, attached to thiazole)	~130 - 135	Quaternary carbon.
Bromophenyl C (ortho)	~128 - 130	Aromatic CH carbons.
Bromophenyl C (meta)	~132 - 134	Aromatic CH carbons.
Bromophenyl C (para, attached to Br)	~125 - 128	Carbon bearing the bromine atom.
-CH ₂ OH	~60 - 65	Aliphatic carbon attached to the hydroxyl group.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Vibrational Mode	Predicted Frequency (cm ⁻¹)	Intensity	Functional Group
O-H Stretch	3200 - 3600	Broad, Strong	Alcohol (-OH)
C-H Stretch (Aromatic)	3000 - 3100	Medium	Aryl C-H
C-H Stretch (Aliphatic)	2850 - 3000	Medium	-CH ₂ -
C=N Stretch (Thiazole)	1600 - 1650	Medium	Imine
C=C Stretch (Aromatic)	1450 - 1600	Medium to Strong	Phenyl Ring
C-O Stretch	1000 - 1260	Strong	Alcohol C-O
C-Br Stretch	500 - 600	Medium to Strong	Aryl Bromide

Experimental Protocol: IR Spectroscopy


- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Collect the spectrum over the range of 4000-400 cm⁻¹.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Ion	Predicted m/z	Notes
$[M]^+$	270/272	Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (^{79}Br and ^{81}Br in approximately 1:1 ratio).
$[M-\text{H}_2\text{O}]^+$	252/254	Loss of a water molecule from the alcohol.
$[M-\text{CH}_2\text{OH}]^+$	239/241	Loss of the hydroxymethyl radical.
$[\text{C}_9\text{H}_5\text{BrNS}]^+$	238/240	Fragmentation of the side chain.

Fragmentation Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Predicted mass spectrometry fragmentation of the title compound.

Experimental Protocol: Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
- Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

- Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Interpretation: Identify the molecular ion peak and characteristic fragment ions to confirm the molecular weight and structural features.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of **(2-(4-Bromophenyl)thiazol-4-yl)methanol**. The predicted NMR, IR, and MS data, derived from the established principles of spectroscopy and comparison with related structures, offer a detailed and self-validating system for the identification and characterization of this important pharmaceutical building block. Researchers and drug development professionals can leverage this information to ensure the quality and integrity of their starting materials and intermediates, which is a critical step in the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of (2-(4-Bromophenyl)thiazol-4-yl)methanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1517450#spectroscopic-data-for-2-4-bromophenyl-thiazol-4-yl-methanol-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com